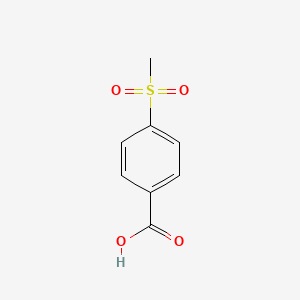

4-(Methylsulfonyl)benzoic acid

描述

属性

IUPAC Name |

4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBWNNKDUMXZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193531 | |

| Record name | p-(Methylsulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4052-30-6 | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Methylsulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Methylsulfonyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6TZZ7RC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)benzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of interest in pharmaceutical and agrochemical research.[1] The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes and relationships.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid core substituted with a methylsulfonyl group at the para (4-) position.[1] This substitution significantly influences the molecule's polarity, acidity, and potential for biological interactions.[1]

-

IUPAC Name: this compound

-

Synonyms: 4-Carboxyphenyl methyl sulfone, p-(Methylsulfonyl)benzoic acid, 4-Mesylbenzoic acid[1][4][5]

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄S | [1][2][3][4][6] |

| Molecular Weight | 200.21 g/mol | [2][4][7] |

| Appearance | White to off-white crystalline powder/solid | [1][5][8][9] |

| Melting Point | 268-271 °C | [2][5][9] |

| Boiling Point | 432.4 ± 37.0 °C at 760 mmHg | [2] |

| 307.93 °C (rough estimate) | [5][9] | |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| 1.4787 g/cm³ (rough estimate) | [5][9] | |

| Water Solubility | Slight | [2][5][9] |

| Solubility | Soluble in Methanol (B129727), Dimethylformamide (DMF) | [1][3][8] |

| pKa | 3.48 (in water at 25 °C) | [9] |

| 3.64 (at 25 °C) | [5][9] | |

| 8.36 (in methanol at 25 °C) | [9] | |

| LogP | 0.67 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical parameters are crucial for reproducibility and further investigation.

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 4-(methylthio)benzoic acid.[10]

Protocol:

-

Reaction Setup: A mixture of 5g of 4-(methylthio)-benzoic acid (97%) and 30 mL of glacial acetic acid is prepared in a suitable reaction flask.[10]

-

Cooling: The mixture is cooled in a water bath containing ice.[10]

-

Oxidant Addition: 8.5g of 30% hydrogen peroxide is added gradually to the cooled mixture over a period of one hour.[10]

-

Heating: The reaction mixture is then heated for 1.5 hours, with the temperature maintained between 70°C and 100°C.[10]

-

Cooling and Quenching: After heating, the reaction is allowed to cool to room temperature. A solution of 3g of sodium sulfite (B76179) in 57g of water is added to quench any unreacted peroxide.[10]

-

Isolation and Purification: The resulting solid precipitate is filtered from the solution and washed three times with cold deionized water.[10]

-

Drying: The isolated solid is transferred to a watchglass and dried overnight to yield the final product, this compound.[10]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of an acidic or basic compound. While a specific protocol for this molecule was not cited, the following general procedure is applicable.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile (B52724) to ensure solubility.

-

Titration Setup: Place the solution in a thermostated vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. For more accurate results, the data can be analyzed using derivative plots (e.g., first or second derivative) to precisely locate the equivalence point.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[11][12]

Protocol:

-

Phase Saturation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4).[12][13] This is achieved by vigorously shaking the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.[12][13]

-

Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Seal the flask and shake it gently at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[13]

Structural and Property Relationships

The chemical structure of this compound directly dictates its observed physicochemical properties. The electron-withdrawing nature of the sulfonyl group and the acidic proton of the carboxylic acid are key features.

References

- 1. CAS 4052-30-6: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6 | Chemsrc [chemsrc.com]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4052-30-6 CAS MSDS (4-Methylsulphonylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. p-(Methylsulphonyl)benzoic acid | C8H8O4S | CID 77670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4052-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Methylsulphonylbenzoic acid CAS#: 4052-30-6 [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide on 4-(Methylsulfonyl)benzoic Acid: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties—specifically the melting point and solubility—of 4-(Methylsulfonyl)benzoic acid (CAS No: 4052-30-6). The information herein is compiled for use in research, quality control, and formulation development.

Core Physicochemical Data

This compound is a white to off-white crystalline solid.[1] Its structure, featuring both a carboxylic acid and a methylsulfonyl group, dictates its physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Melting Point and pKa Values

| Parameter | Value | Reference(s) |

| Melting Point | 268-271 °C (lit.) | [2][3][4][5][6] |

| pKa (in Water, 25°C) | 3.48 | [2][3] |

| pKa (in Methanol, 25°C) | 8.36 | [2][3] |

| Alternate pKa (25°C) | 3.64 | [3][4] |

Note: The melting point is a key indicator of purity. Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7] Impurities tend to lower the melting point and broaden the melting range.[7]

Table 2: Solubility Profile

| Solvent | Qualitative Solubility | Rationale | Reference(s) |

| Water | Slight | The polar carboxylic acid and sulfonyl groups can engage in hydrogen bonding. | [1][3][4][5] |

| Methanol | Soluble | As a polar protic solvent, it effectively solvates the polar functional groups. | [1] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent capable of dissolving the compound. | [8] |

| Diethyl Ether | Insoluble (Predicted) | Low polarity makes it a poor solvent for this compound. | |

| 5% aq. NaOH | Soluble | The acidic proton of the carboxylic acid reacts to form a highly polar, water-soluble sodium salt. | [9][10] |

| 5% aq. NaHCO₃ | Soluble | As a carboxylic acid, it is sufficiently acidic to react with a weak base like sodium bicarbonate. | [9][10] |

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of this compound.

Melting Point Determination (Capillary Method)

This protocol is the most common and reliable method for determining the melting point of a crystalline solid.[11]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound, finely powdered and completely dry

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or automated equivalent)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry compound on a clean, dry surface. Gently jab the open end of a capillary tube into the powder to collect a small sample.[7][12]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly at the bottom. The final packed sample height should be 2-3 mm.[12][13]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus.[11][12]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 4-5°C per minute) to find an approximate melting temperature.[7][13] This allows for a more precise measurement in the subsequent steps. Allow the apparatus to cool to at least 15-20°C below the approximate melting point before proceeding.[13]

-

Accurate Determination: Begin heating again, but at a slower, controlled rate of 1-2°C per minute once the temperature is about 15°C below the expected melting point.[13][14] A slow heating rate is critical for an accurate measurement.[7]

-

Data Recording:

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow. Perform the measurement at least twice with fresh samples to ensure consistency.[13]

Qualitative Solubility Analysis

Objective: To classify the compound's solubility in various solvents, providing insight into its polarity and the presence of acidic/basic functional groups.[9][15]

Materials:

-

This compound

-

Small test tubes

-

Glass stirring rod or vortex mixer

-

Solvents: Deionized Water, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, Methanol, Diethyl Ether.

Procedure:

-

Sample Preparation: Place approximately 10-30 mg of the solid compound into a clean, small test tube.[15][16][17]

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to the test tube.[10][16]

-

Mixing: Shake the test tube vigorously for 30-60 seconds or mix using a vortex mixer.[16]

-

Observation: Observe the mixture.

-

Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

-

Insoluble: The solid remains undissolved, or a cloudy suspension persists.

-

-

Systematic Testing:

-

Begin with water. If the compound is water-soluble, test the pH of the aqueous solution with litmus (B1172312) or pH paper to confirm its acidic nature.[10][15]

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions confirms the presence of an acidic functional group.[9][10]

-

If insoluble in water and basic solutions, test solubility in 5% HCl to check for basic functional groups (not applicable for this compound, but part of a standard workflow).[9][10]

-

-

Reporting: Record the compound as "soluble" or "insoluble" for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound like this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. CAS 4052-30-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 97 4052-30-6 [sigmaaldrich.com]

- 3. 4-Methylsulphonylbenzoic acid CAS#: 4052-30-6 [m.chemicalbook.com]

- 4. 4052-30-6 CAS MSDS (4-Methylsulphonylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. labsolu.ca [labsolu.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. thinksrs.com [thinksrs.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. csub.edu [csub.edu]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the pKa of 4-(Methylsulfonyl)benzoic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-(Methylsulfonyl)benzoic acid in different solvent environments. Understanding the pKa of a compound is critical in drug development and various chemical processes, as it governs properties such as solubility, absorption, and reactivity. This document summarizes available quantitative data, details relevant experimental protocols for pKa determination, and explores the underlying physicochemical principles that dictate the acidity of this compound in diverse media.

Introduction to this compound and its pKa

This compound is a derivative of benzoic acid featuring a methylsulfonyl group at the para position. This electron-withdrawing group significantly influences the acidity of the carboxylic acid moiety. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. The solvent in which the compound is dissolved plays a crucial role in determining its pKa due to variations in solvent polarity, dielectric constant, and hydrogen bonding capabilities.

Quantitative pKa Data

| Compound | Solvent | pKa Value | Temperature (°C) |

| This compound | Water | 3.48 | 25 |

| Water | 3.64[1] | 25 | |

| Methanol (B129727) | 8.36 | 25 | |

| Benzoic acid (for reference) | Water | 4.20 | 25 |

| DMSO | 11.1 | Not Specified | |

| Acetonitrile (B52724) | 21.51[2] | Not Specified |

Influence of Solvent on pKa

The dissociation of an acid is significantly influenced by the surrounding solvent molecules. Key solvent properties that affect the pKa of this compound include:

-

Dielectric Constant: Solvents with a high dielectric constant, such as water, are effective at stabilizing the charged species (carboxylate anion and proton) formed upon dissociation. This stabilization facilitates the ionization of the acid, resulting in a lower pKa value.

-

Hydrogen Bonding: Protic solvents, like water and methanol, can act as both hydrogen bond donors and acceptors. They can solvate the carboxylate anion through hydrogen bonding, which stabilizes the conjugate base and thus increases the acidity (lowers the pKa). Aprotic polar solvents, such as DMSO and acetonitrile, are hydrogen bond acceptors but not effective donors. This difference in hydrogen bonding capability leads to a significant increase in the pKa of carboxylic acids in these solvents compared to protic solvents.

-

Solvent Basicity: The inherent basicity of the solvent can also play a role. A more basic solvent will more readily accept a proton, thereby favoring the dissociation of the acid and resulting in a lower pKa.

The significant increase in the pKa of benzoic acid from water to DMSO and acetonitrile highlights the profound effect of the solvent environment. It is anticipated that this compound would exhibit a similar trend, with its pKa being considerably higher in DMSO and acetonitrile than in water or methanol.

Experimental Protocols for pKa Determination

The pKa of a compound can be determined experimentally using various techniques. The two most common methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a highly precise method for determining pKa values.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte, this compound, of known concentration (e.g., 0.01 M) in the desired solvent.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH in water, or a suitable base in the non-aqueous solvent).

-

Calibrate the pH electrode using standard buffer solutions appropriate for the solvent system.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a beaker.

-

If necessary, add an electrolyte solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, accurately measured increments.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Alternatively, the pKa can be calculated from the first derivative of the titration curve.

-

Spectrophotometric Method

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the change in absorbance as a function of pH, as the ratio of the acidic and basic forms of the compound changes.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa of the analyte.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the stock solution of the analyte.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the wavelength(s) at which the absorbance difference between the protonated and deprotonated species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.

-

The pKa can also be determined by linearizing the data using the Henderson-Hasselbalch equation.

-

Logical Relationships in pKa Determination

The following diagram illustrates the key factors and relationships that influence the pKa of this compound in different solvents.

Caption: Factors influencing the pKa of this compound.

Conclusion

The pKa of this compound is a critical parameter that is highly dependent on the solvent environment. While experimental data is available for aqueous and methanolic solutions, its pKa in aprotic polar solvents like DMSO and acetonitrile is expected to be significantly higher due to differences in solvent polarity and hydrogen bonding capabilities. The experimental protocols of potentiometric titration and spectrophotometry provide robust methods for the precise determination of pKa values in various solvents, which is essential for applications in drug discovery and chemical process development.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 4-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Methylsulfonyl)benzoic acid. The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this compound, which is a valuable building block in medicinal chemistry and materials science. This document presents tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure with NMR signal assignments.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~13.5 (very broad s) | Singlet | - | 1H | -COOH |

| 8.15 | Doublet | 8.4 | 2H | H-2, H-6 |

| 8.05 | Doublet | 8.4 | 2H | H-3, H-5 |

| 3.25 | Singlet | - | 3H | -SO₂CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Note: The following ¹³C NMR data are inferred from the analysis of a closely related structure containing the 4-(methylsulfonyl)benzoyl moiety and typical chemical shift values for substituted benzoic acids.[1]

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | -COOH |

| 144.0 | C-4 |

| 135.5 | C-1 |

| 130.5 | C-2, C-6 |

| 127.0 | C-3, C-5 |

| 43.5 | -SO₂CH₃ |

Experimental Protocols

The following section outlines the methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

A sample of 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

2.2 Instrumentation

The NMR spectra were acquired on a Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.[2]

2.3 Data Acquisition

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded at room temperature. A standard single-pulse experiment was utilized with the following parameters:

-

Pulse Width: 30°

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Pulse Width: 30°

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

2.4 Data Processing

The raw data (Free Induction Decay - FID) was processed using standard NMR software. The processing steps included:

-

Fourier Transformation: The FID was converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum was manually phased to ensure all peaks were in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum was corrected to be flat.

-

Referencing: The chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum were integrated to determine the proton ratios.

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with the assignment of the key ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with NMR assignments.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(Methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 4-(Methylsulfonyl)benzoic acid. This compound, featuring a carboxylic acid and a methylsulfonyl group on a benzene (B151609) ring, is of interest in medicinal chemistry and materials science. Accurate structural elucidation and confirmation are paramount in these fields, and this document outlines the expected spectral data, detailed experimental protocols, and logical workflows for its analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint of the molecule. For this compound, the key functional groups—carboxylic acid, sulfonyl, and the aromatic ring—each produce distinct and identifiable absorption bands.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established group frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded)[1][2][3][4] |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring[5] |

| ~2950 | Medium-Weak | C-H Stretch | Methyl Group (-CH₃) |

| 1710-1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Aromatic, Dimeric)[1][6] |

| 1600-1585 & 1500-1400 | Medium-Weak | C=C Stretch | Aromatic Ring[5] |

| ~1420 | Medium | O-H Bend | Carboxylic Acid[3] |

| 1350-1300 | Strong | S=O Asymmetric Stretch | Sulfonyl Group (-SO₂-)[7] |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid[3][6] |

| 1160-1120 | Strong | S=O Symmetric Stretch | Sulfonyl Group (-SO₂-)[7] |

| 960-900 | Medium, Broad | O-H Bend (Out-of-Plane) | Carboxylic Acid Dimer[4][6] |

| ~750 | Strong | C-H Bend (Out-of-Plane) | Aromatic Ring (1,4-disubstituted) |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

This protocol details the preparation of a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique, a common method for obtaining high-quality spectra of solid organic compounds.[8]

-

Sample and KBr Preparation:

-

Gently heat KBr powder in an oven to ensure it is completely dry, as water will interfere with the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr powder.[8]

-

The sample-to-KBr ratio should be roughly 1:100.

-

-

Grinding and Mixing:

-

Using a clean and dry agate mortar and pestle, grind the KBr to a fine, consistent powder.

-

Add the this compound sample to the mortar and continue to grind the mixture for several minutes until it is a homogenous, fine powder.[8] This minimizes light scattering and produces a higher quality spectrum.

-

-

Pellet Formation:

-

Carefully transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8] A clear pellet indicates good sample preparation.

-

-

Spectral Acquisition:

-

Remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

First, run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the infrared spectrum of this compound.

-

Process the spectrum (e.g., baseline correction) as needed using the instrument's software.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its chemical structure based on its fragmentation pattern. For this compound, a "hard" ionization technique like Electron Ionization (EI) would likely be used for a volatile sample, while a "soft" ionization technique like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is suitable for less volatile samples and provides molecular ion information with less fragmentation.[9][10]

Predicted Mass Spectrometry Data (Electron Ionization)

The following table outlines the predicted key ions and their mass-to-charge ratios (m/z) for this compound, assuming fragmentation under electron ionization conditions. The molecular weight of the compound is 200.21 g/mol .

| m/z Value | Proposed Ion Structure | Neutral Loss | Notes |

| 200 | [C₈H₈O₄S]⁺• | - | Molecular Ion (M⁺•) |

| 183 | [C₈H₇O₃S]⁺ | •OH (17) | Loss of hydroxyl radical from the carboxylic acid.[11][12] |

| 136 | [C₇H₈O₂S]⁺• | CO₂ (44) | Loss of carbon dioxide (decarboxylation). |

| 121 | [C₇H₅O₂]⁺ | •SO₂CH₃ (79) | Cleavage of the C-S bond. |

| 105 | [C₇H₅O]⁺ | •OH, SO₂ | Loss of hydroxyl radical and sulfur dioxide. A common fragment for benzoic acids.[11] |

| 77 | [C₆H₅]⁺ | •COOH, SO₂ | Phenyl cation, resulting from multiple fragmentations.[11] |

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

This protocol describes a general procedure for the analysis of a small organic molecule like this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[13]

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a high-purity volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution.

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

-

-

LC-MS System Configuration:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[13]

-

Chromatographic Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[13]

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would be to start at a low percentage of B, ramp up to elute the compound, and then re-equilibrate. (e.g., 5% B to 95% B over 5 minutes).[13]

-

Flow Rate: ~0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Settings (ESI):

-

Ionization Mode: Can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data. For a carboxylic acid, negative mode is often very effective.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimize for desolvation (e.g., 10 L/min at 300 °C).

-

Scan Range: Set a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To confirm structure, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 200 in positive mode or m/z 199 in negative mode) and applying collision energy to induce fragmentation.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Identify the peak corresponding to this compound in the chromatogram.

-

Analyze the mass spectrum to confirm the molecular weight from the molecular ion peak.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the fragmentation pathway.

-

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. echemi.com [echemi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

Crystal structure and molecular geometry of 4-(Methylsulfonyl)benzoic acid

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-(Methylsulfonyl)benzoic Acid

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound, a compound of interest in pharmaceutical and materials science. The data presented herein is primarily based on the pivotal X-ray crystallography study titled "Molecular Structures of p-Methylsulphonylbenzoic Acid and Methylphenylsulphone: Comparison of X-Ray and Electron Diffraction Results," published in Zeitschrift für Naturforschung B.[1] For complete, original data sets, readers are encouraged to consult the original publication and its supplementary materials.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. This analysis reveals the arrangement of molecules in the solid state, providing insights into intermolecular interactions that govern the material's properties.

Table 1: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | Data not available in search results |

| γ (°) | 90 |

| Volume (ų) | Data not available in search results |

| Z | 2[1] |

| Density (calculated) (g/cm³) | 1.549[1] |

| Density (measured) (g/cm³) | 1.545[1] |

| Radiation type | MoKα |

| Temperature (K) | Data not available in search results |

| R-factor | Data not available in search results |

Note: Specific unit cell parameters (a, b, c, β) and other experimental details were not available in the provided search results. For these precise values, direct consultation of the primary research article or its associated crystallographic information file (CIF) is necessary.

Molecular Geometry

The molecular geometry of this compound, as determined from the crystal structure, provides key information on bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the molecule's conformation and its potential interactions in a biological or chemical system.

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| S-O1 | Data not available in search results |

| S-O2 | Data not available in search results |

| S-C(methyl) | Data not available in search results |

| S-C(phenyl) | Data not available in search results |

| C(carboxyl)-O(hydroxyl) | Data not available in search results |

| C(carboxyl)=O(carbonyl) | Data not available in search results |

| C-C (aromatic mean) | Data not available in search results |

Table 3: Selected Bond Angles

| Angle | Value (°) |

| O1-S-O2 | Data not available in search results |

| O-S-C(methyl) | Data not available in search results |

| O-S-C(phenyl) | Data not available in search results |

| C(methyl)-S-C(phenyl) | Data not available in search results |

| C(aromatic)-C(carboxyl)-O | Data not available in search results |

Table 4: Selected Torsion Angles

| Dihedral Angle | Value (°) |

| C(aromatic)-C(aromatic)-S-O | Data not available in search results |

| C(aromatic)-C(aromatic)-C(carboxyl)-O | Data not available in search results |

Note: The specific values for bond lengths, bond angles, and torsion angles are detailed in the primary research publication. These tables are structured to be populated with that data.

Experimental Protocols

The determination of the crystal structure and molecular geometry of this compound involves a standard workflow, from sample preparation to data analysis.

Experimental Workflow for Crystal Structure Determination

Methodology Details:

-

Synthesis and Crystallization: this compound is synthesized and then purified. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent system.

-

X-ray Data Collection: A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using monochromatic X-ray radiation (commonly MoKα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is then built and refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.

Signaling Pathways and Logical Relationships

While this document focuses on the static crystal structure, this structural information is foundational for understanding how this compound might interact with biological targets. The precise geometry and electronic properties derived from the crystal structure are critical inputs for molecular docking and drug design studies, which aim to predict and rationalize the molecule's role in signaling pathways.

References

The Methylsulfonyl Group: A Potent Electron-Withdrawing Moiety in Scientific Research and Drug Development

An In-depth Technical Guide

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing substituent that plays a critical role in modifying the physicochemical and biological properties of organic molecules. Its significant impact on electron density distribution, acidity, and reactivity has made it an invaluable functional group for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the electron-withdrawing effect of the methylsulfonyl group, supported by quantitative data, detailed experimental methodologies, and visual representations of its influence in chemical and biological systems.

Quantifying the Electron-Withdrawing Effect

The electron-withdrawing nature of the methylsulfonyl group is a consequence of both inductive and resonance effects. The high electronegativity of the two oxygen atoms and the sulfur atom leads to a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework (inductive effect). While less intuitive, resonance effects can also contribute, particularly in systems where the sulfur atom can expand its valence shell.

A quantitative measure of this effect is provided by Hammett constants (σ), which are derived from the ionization of substituted benzoic acids. The positive values of the meta (σm) and para (σp) Hammett constants for the methylsulfonyl group confirm its electron-withdrawing character.

Table 1: Hammett Substituent Constants for the Methylsulfonyl Group

| Substituent | σ_meta_ (σm) | σ_para_ (σp) |

| -SO₂CH₃ | 0.68[1][2] | 0.72[1][2] |

The strong electron-withdrawing ability of the methylsulfonyl group significantly increases the acidity of nearby functional groups. This is evident when comparing the pKa values of phenols and anilines with and without a methylsulfonyl substituent. A lower pKa value indicates a stronger acid.

Table 2: Effect of the Methylsulfonyl Group on the pKa of Phenols

| Compound | pKa |

| Phenol (B47542) | 9.99 |

| 4-Methylsulfonylphenol | 7.89 |

Table 3: Effect of the Methylsulfonyl Group on the pKa of Anilinium Ions

| Compound | pKa of Conjugate Acid (Anilinium Ion) |

| Aniline | 4.63 |

| 4-Methylsulfonylaniline | 2.53 |

Experimental Protocols

Synthesis of a Methylsulfonyl-Containing Compound: 4-(Methylsulfonyl)phenol (B50025)

This protocol describes the synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol (B156131) via an oxidation reaction.

Materials:

-

4-(Methylthio)phenol

-

Oxone (Potassium peroxymonosulfate)

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

-

Add Oxone (0.99 g, 6.5 mmol) in portions to the solution at room temperature.

-

Add water (10.0 mL) to the reaction mixture.

-

Stir the mixture for 18 hours.

-

Partition the reaction mixture between ethyl acetate and water.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under vacuum to yield 4-(methylsulfonyl)phenol.[3]

Determination of Hammett Sigma (σ) Constants

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry. The substituent constant (σ) can be determined by measuring the acid dissociation constant (Ka) of a substituted benzoic acid and comparing it to that of benzoic acid.

Materials:

-

Substituted benzoic acid (e.g., 4-methylsulfonylbenzoic acid)

-

Benzoic acid

-

50% Ethanol-water mixture

-

Standardized NaOH solution (e.g., 0.1 M)

-

pH meter

Procedure:

-

Prepare equimolar solutions (e.g., 0.01 M) of the substituted benzoic acid and benzoic acid in a 50% ethanol-water mixture.

-

Calibrate the pH meter using standard buffer solutions.

-

Titrate a known volume of each acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Determine the pKa for each acid, which is the pH at the half-equivalence point.

-

Calculate the acid dissociation constant (Ka) from the pKa (Ka = 10⁻ᵖᴷᵃ).

-

The Hammett sigma constant (σ) is calculated using the equation: σ = log(Ka_substituted / Ka_unsubstituted). For the ionization of benzoic acids, the reaction constant (ρ) is defined as 1.[4]

Spectrophotometric Determination of pKa

This method is useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Materials:

-

Phenolic compound of interest

-

A series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Prepare a series of solutions by diluting the stock solution into the different buffer solutions, ensuring the final concentration of the phenol is constant.

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify the wavelengths of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms of the compound.

-

Plot the absorbance at a chosen wavelength against the pH of the solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([Acidic form]/[Basic form]), where the ratio of the concentrations can be determined from the absorbance values.[5]

Visualization of Concepts and Processes

Inductive and Resonance Effects of the Methylsulfonyl Group

The electron-withdrawing nature of the methylsulfonyl group is a combination of its inductive and resonance effects, which can be visualized as follows:

Caption: Inductive and resonance contributions to the electron-withdrawing effect.

Experimental Workflow for pKa Determination

The general workflow for determining the pKa of a compound experimentally is a multi-step process.

Caption: Generalized experimental workflow for pKa determination.

Role in Signaling Pathways: Inhibition of the Akt/NF-κB Pathway

The methylsulfonyl group is present in various biologically active molecules that can modulate cellular signaling pathways. For instance, certain methylsulfonyl-containing compounds have been shown to inhibit the Akt/NF-κB signaling pathway, which is often dysregulated in diseases like cancer and inflammatory disorders.

Caption: Inhibition of the Akt/NF-κB signaling pathway by a methylsulfonyl compound.

This guide highlights the fundamental importance of the methylsulfonyl group in chemistry and drug discovery. Its potent electron-withdrawing properties, which can be precisely quantified and rationally incorporated into molecular design, offer a powerful tool for modulating the characteristics of organic compounds for a wide range of scientific applications.

References

An In-depth Technical Guide on the Chemical Stability and Potential Degradation Pathways of 4-(Methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 4-(Methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research.[1] Given the importance of stability in the lifecycle of any active pharmaceutical ingredient (API), this document outlines the theoretical basis for its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3] Detailed experimental protocols for conducting forced degradation studies are provided to guide researchers in establishing stability-indicating analytical methods.[4][5] Furthermore, this guide presents hypothetical degradation pathways and includes visualizations to aid in the identification of potential degradants. The information herein is intended to support the development of robust formulations and to meet regulatory requirements for stability testing.[2]

Introduction

This compound is an organic compound featuring a benzoic acid core substituted with a methylsulfonyl group at the para-position.[1] Its chemical structure, containing both a carboxylic acid and a sulfone functional group, makes it a subject of interest for various applications due to the biological activities that can be modulated by these moieties.[1] The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[2] Therefore, a thorough understanding of the chemical stability of this compound is paramount for its development into a viable product.

Forced degradation studies are an essential component of the drug development process, providing crucial insights into the intrinsic stability of a molecule.[3] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3] The outcomes of such studies are instrumental in the development and validation of stability-indicating analytical methods, which are required to accurately measure the active ingredient and its degradation products without interference.[5][6]

This guide will systematically explore the potential degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C8H8O4S | [1][7] |

| Molecular Weight | 200.21 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 268-271 °C (lit.) | [7] |

| Boiling Point | 432.4 ± 37.0 °C at 760 mmHg (estimated) | [7] |

| Solubility | Soluble in polar solvents like water and methanol (B129727) | [1] |

| pKa | Not explicitly found for this compound, but the carboxylic acid group imparts acidic properties. | [1] |

Potential Degradation Pathways

The chemical structure of this compound, with its aromatic ring, carboxylic acid, and methylsulfonyl functional groups, suggests several potential degradation pathways under different stress conditions.

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water. For this compound, the primary sites susceptible to hydrolysis are the carboxylic acid and the methylsulfonyl group, although the latter is generally stable to hydrolysis. The carboxylic acid group is unlikely to undergo hydrolysis. However, under extreme pH and temperature conditions, reactions involving the aromatic ring or the sulfonyl group could be forced.

A potential, though less likely, hydrolytic degradation pathway could involve the cleavage of the carbon-sulfur bond under harsh conditions, leading to the formation of 4-hydroxybenzoic acid and methanesulfinic acid.

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. The aromatic ring and the methylsulfonyl group are potential sites for oxidation. Oxidation of the aromatic ring could lead to the formation of hydroxylated derivatives. The sulfone group is already in a high oxidation state and is generally resistant to further oxidation. However, degradation of the molecule could occur through pathways involving radical intermediates. A plausible oxidative degradation pathway could involve hydroxylation of the benzene (B151609) ring.

Caption: Proposed oxidative degradation of this compound.

Photolytic Degradation

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical decomposition. Aromatic carboxylic acids can undergo photodegradation through various mechanisms, including decarboxylation.[8] For this compound, exposure to UV light could potentially lead to the cleavage of the carboxylic acid group, resulting in the formation of methyl phenyl sulfone. Further degradation of the aromatic ring is also possible under prolonged exposure.

Caption: Proposed photolytic degradation of this compound.

Thermal Degradation

Thermal degradation involves the decomposition of a molecule at elevated temperatures. The stability of benzoic acid derivatives to thermal stress can vary.[9] A potential thermal degradation pathway for this compound is decarboxylation, similar to the photolytic pathway, which would yield methyl phenyl sulfone.[9] At very high temperatures, cleavage of the C-S bond in the sulfone group could also occur, leading to the formation of various decomposition products.[10]

Caption: Proposed thermal degradation of this compound.

Experimental Protocols for Forced Degradation Studies

To investigate the chemical stability of this compound, a series of forced degradation studies should be conducted.[2] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient to ensure that the degradation products are formed in sufficient quantities for detection and characterization.[2]

Caption: General experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.[5][11] A generic starting method is proposed below, which should be optimized and validated.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from 95% A to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 240-260 nm)

-

Injection Volume: 10 µL

Hydrolytic Degradation Protocol

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.

-

Heat the solution at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to a suitable concentration and analyze by HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.

-

Maintain the solution at room temperature or heat at a lower temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase to a suitable concentration and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

-

Heat the solution at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature.

-

Dilute with mobile phase to a suitable concentration and analyze by HPLC.

-

Oxidative Degradation Protocol

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Add 3% hydrogen peroxide solution.

-

Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot.

-

Dilute with mobile phase to a suitable concentration and analyze by HPLC.

Photolytic Degradation Protocol

-

Solid State:

-

Spread a thin layer of solid this compound in a petri dish.

-

Expose the sample to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature and humidity conditions.

-

At specified time points, dissolve a known amount of the solid in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

-

-

Solution State:

-

Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

-

Place the solution in a quartz cuvette or other phototransparent container.

-

Expose the solution to the same light source as for the solid-state study.

-

A control solution should be kept in the dark.

-

At specified time points, withdraw an aliquot, dilute if necessary, and analyze by HPLC.

-

Thermal Degradation Protocol

-

Place a known amount of solid this compound in a vial.

-

Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 105 °C or a temperature below its melting point) for a specified period (e.g., 1, 3, 7 days).

-

At each time point, remove a sample, allow it to cool to room temperature.

-

Dissolve a known amount of the solid in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product(s) (% Area) | Mass Balance (%) |

| 0.1 M HCl, 80 °C | 2 hours | ||||

| 8 hours | |||||

| 24 hours | |||||

| 0.1 M NaOH, 60 °C | 2 hours | ||||

| 8 hours | |||||

| 24 hours | |||||

| 3% H2O2, RT | 2 hours | ||||

| 8 hours | |||||

| 24 hours | |||||

| Heat, 105 °C | 1 day | ||||

| 3 days | |||||

| 7 days | |||||

| Photolytic (Solid) | 1.2 million lux hours | ||||

| Photolytic (Solution) | 1.2 million lux hours |

Conclusion

This technical guide has provided a comprehensive framework for assessing the chemical stability of this compound. While specific degradation data for this compound is not extensively available in the public domain, the proposed degradation pathways, based on the chemical nature of its functional groups, offer a solid starting point for investigation. The detailed experimental protocols for forced degradation studies are designed to enable researchers to systematically evaluate the intrinsic stability of the molecule. The successful execution of these studies will be crucial for the development of a stable and effective product, as well as for meeting the stringent requirements of regulatory agencies. Further research, including the structural elucidation of any identified degradation products, is recommended to build a complete stability profile for this compound.

References

- 1. CAS 4052-30-6: this compound | CymitQuimica [cymitquimica.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onyxipca.com [onyxipca.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6 | Chemsrc [chemsrc.com]

- 8. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to 4-(Methylsulfonyl)benzoic Acid: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzoic acid, a versatile organic compound with applications in pharmaceutical and agrochemical research. This document details its nomenclature, physicochemical properties, and key experimental methodologies.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate accurate identification and literature searches.

| Identifier Type | Value |

| Systematic (IUPAC) Name | This compound |

| CAS Number | 4052-30-6 |

| Molecular Formula | C₈H₈O₄S |

| Common Synonyms | p-(Methylsulfonyl)benzoic acid |

| 4-Carboxyphenyl methyl sulfone | |

| Benzoic acid, 4-(methylsulfonyl)- | |

| p-Methylsulfonylbenzoic acid | |

| 4-(Methanesulfonyl)benzoic acid | |

| 4-Mesylbenzoic acid | |

| Other Identifiers | NSC 11336, RARECHEM AL BO 1191 |

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Conditions |

| Molecular Weight | 200.21 g/mol | - |

| Melting Point | 268-271 °C | (lit.)[1] |

| Boiling Point | 432.4 ± 37.0 °C | (rough estimate) |

| pKa | 3.48 | in water at 25°C[1] |

| 8.36 | in methanol (B129727) at 25°C[1] | |

| Solubility | Slightly soluble in water; Soluble in methanol | [2] |

| LogP | 0.67 | - |

| Density | 1.4 ± 0.1 g/cm³ | (estimate) |

| Refractive Index | 1.560 | (estimate) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-(methylthio)benzoic acid. A detailed experimental protocol is provided below.

Materials:

-

p-(methylthio)benzoic acid (97%)

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

Sodium sulfite (B76179)

-

Deionized water

Procedure:

-

A mixture of 5 g of 4-(methylthio)-benzoic acid and 30 mL of glacial acetic acid is prepared in a suitable flask.

-

The mixture is cooled in a water bath containing a small amount of ice.

-

To the cooled mixture, 8.5 g of 30% hydrogen peroxide is added gradually over a period of one hour. The temperature should be monitored to ensure no significant rise.

-

The reaction mixture is then heated for 1.5 hours, with the temperature maintained between 70°C and 100°C.

-

After heating, the reaction is stopped and the mixture is allowed to cool to room temperature. A solid precipitate should be present.

-

A solution of 3 g of sodium sulfite in 57 g of water is added to the reaction mixture to quench any unreacted peroxide.

-

The solid product is collected by filtration and washed three times with cold deionized water.

-

The collected solid is transferred to a watch glass and dried overnight to yield this compound.[1]

Purification by Recrystallization

For purification, recrystallization is a standard technique for compounds like benzoic acid and its derivatives.

Materials:

-

Crude this compound

-

Distilled water (or another suitable solvent in which the compound has high solubility at high temperature and low solubility at low temperature)

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling distilled water to form a saturated solution.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and adsorbed impurities.

-

The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The pure crystals are collected by vacuum filtration using a Büchner funnel.

-

The crystals are washed with a small amount of cold distilled water to remove any remaining soluble impurities.

-

The purified crystals are then dried thoroughly.

Analytical Methods

Standard analytical techniques can be employed to characterize this compound:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity assessment. A typical mobile phase could consist of a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the sulfonyl (O=S=O) and carboxylic acid (C=O, O-H) groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a chemical intermediate, its structural motifs are present in various biologically active molecules. For instance, derivatives of benzoic acid are known to possess anti-inflammatory and anticancer properties. The methylsulfonyl group is a key feature in several selective COX-2 inhibitors, such as celecoxib.

The direct biological targets and signaling pathways of this compound are not extensively documented in publicly available literature. Therefore, a logical workflow for investigating its potential biological activities is proposed.

Given the structural similarities of some of its derivatives to known anti-inflammatory drugs, a primary area of investigation could be its effect on the cyclooxygenase (COX) enzymes. The COX-2 signaling pathway, a key player in inflammation and cancer, is a plausible target for derivatives of this compound.

References

Navigating the Safety Profile of 4-(Methylsulfonyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 4-(Methylsulfonyl)benzoic acid (CAS No: 4052-30-6). The information is compiled and presented to meet the needs of laboratory personnel and decision-makers in research and development, ensuring safe handling and informed risk assessment.

Core Safety & Physical Data

This compound is a white to off-white crystalline solid.[1] While generally stable under normal conditions, it is crucial to handle it with appropriate safety precautions.[2] The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H8O4S | [3] |

| Molecular Weight | 200.21 g/mol | [4][5] |

| Melting Point | 268-271 °C (lit.) | [4][5][6][7] |

| Boiling Point | 432.4±37.0 °C at 760 mmHg | [6] |

| Density | 1.4±0.1 g/cm3 | [6] |

| pKa | 3.48 and 8.36 in water and methanol (B129727) at 25°C | [4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Solubility | Soluble in polar solvents like water and methanol | [1] |

Toxicological Data

Limited specific toxicological data for this compound is available. The primary hazards identified are related to eye and skin irritation and potential harm if swallowed.

| Hazard Classification | Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4][5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [4][5] |

Hazard Identification and Handling

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] Based on available safety data sheets, the compound is classified as an irritant and is harmful if swallowed.[4][5]

GHS Hazard and Precautionary Statements

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4][5]

-

Precautionary Statements: [4][5]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container in accordance with local regulations.

-

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is recommended when handling this compound:

| PPE Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face-shield may be required in situations with a higher risk of splashing. | [8] |

| Skin Protection | Protective gloves (e.g., rubber gloves) and appropriate protective clothing to prevent skin exposure. | [3][8] |

| Respiratory Protection | A dust respirator (e.g., N95) should be used if dust or aerosol will be generated. Use in a well-ventilated area, preferably with local exhaust. | [8] |

Emergency Procedures

First Aid Measures